3-Methyl-4-phenylpyrrolidin-2-one is a synthetic organic compound with the molecular formula CHNO and a molecular weight of 175.23 g/mol. It is classified as a pyrrolidinone and is recognized for its versatility in organic synthesis and medicinal chemistry. The compound is notable for its rich reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules and clinically active drugs, particularly those that contain nitrogen heterocycles.
The synthesis of 3-Methyl-4-phenylpyrrolidin-2-one can be achieved through several methods, primarily involving the selective synthesis of pyrrolidin-2-ones. A common approach includes the ring contraction and deformylative functionalization of piperidine derivatives. This method allows for the introduction of the methyl and phenyl groups at specific positions on the pyrrolidinone ring.
Another method involves the use of aza-Baeyer-Villiger rearrangement techniques, which have been documented in recent literature. These methods typically utilize specific reagents and conditions to facilitate the transformation of precursors into pyrrolidinone derivatives .
The synthesis processes often require careful control of reaction conditions, including temperature, pressure, and solvent choice. For instance, reactions may be conducted under reduced pressure using rotary evaporators to remove solvents efficiently while maintaining product integrity . Additionally, chromatographic techniques such as thin-layer chromatography are employed to monitor reaction progress and purify the final product .
The molecular structure of 3-Methyl-4-phenylpyrrolidin-2-one features a five-membered pyrrolidine ring with a carbonyl group at the second position and a methyl group at the third position, along with a phenyl group at the fourth position. This structure contributes to its unique chemical properties and reactivity.
3-Methyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions that enhance its utility in synthetic chemistry:
In oxidation reactions, specific conditions must be maintained to ensure selectivity and yield. For example, employing mild oxidizing agents can prevent overoxidation or degradation of sensitive functional groups present in the compound.
The mechanism of action of 3-Methyl-4-phenylpyrrolidin-2-one is primarily associated with its interaction with biological targets. Docking analyses have suggested that this compound may bind to specific sites on proteins, such as the podophyllotoxin pocket of gamma tubulin, indicating potential anticancer activity. This interaction could disrupt microtubule dynamics, which is crucial for cell division.
3-Methyl-4-phenylpyrrolidin-2-one is typically encountered as a colorless solid or liquid depending on purity and conditions. Its melting point and boiling point can vary based on the method of synthesis and purification.
The compound exhibits characteristics typical of nitrogen-containing heterocycles:
Relevant analytical data from nuclear magnetic resonance spectroscopy (NMR) can provide insights into its structural features, confirming the presence of specific functional groups through characteristic chemical shifts .
3-Methyl-4-phenylpyrrolidin-2-one has significant applications across various fields:
The stereoselective construction of the 3-Methyl-4-phenylpyrrolidin-2-one scaffold demands precision chiral induction strategies to access biologically relevant enantiomers. Fragment-based drug design (FBDD) approaches have enabled significant advances in this domain, particularly for bromodomain inhibitor development where enantiopurity significantly impacts target affinity [1]. Two primary methodologies dominate this landscape:
Evans' Chiral Auxiliary Approach: (4R)-4-Phenylpyrrolidin-2-one derivatives are synthesized via asymmetric Michael addition of chiral propionate enolates to nitroolefins. This method delivers exceptional enantioselectivity (>98% ee) and diastereocontrol through chelation-controlled transition states. The chiral auxiliary is subsequently cleaved under mild conditions (e.g., LiOH/H₂O₂) to furnish enantiomerically pure γ-lactam precursors [6]. This approach has been successfully scaled to produce multi-gram quantities of pharmaceutical intermediates.
Organocatalytic Desymmetrization: Thiourea-based catalysts (e.g., Takemoto's catalyst) facilitate the asymmetric Mannich reaction between N-protected imino esters and methyl vinyl ketone. This metal-free strategy achieves excellent enantiomeric excess (90-95% ee) under ambient conditions, offering a streamlined route to 3,4-disubstituted pyrrolidinones with quaternary stereocenters. The mechanism involves dual hydrogen-bond activation of both electrophile and nucleophile, enabling precise facial differentiation [8].
Table 1: Performance Metrics for Asymmetric Synthesis Methods
Methodology | Chiral Control Element | Typical ee (%) | Key Advantages |
---|---|---|---|
Evans' Auxiliary | (S)-4-Benzyloxazolidinone | >98 | Predictable stereocontrol, Scalable |
Organocatalysis (Thiourea) | Bifunctional H-bond donor | 90-95 | Metal-free, Mild conditions |
Enzymatic Resolution | Lipases (CAL-B) | >99 | High selectivity, Green chemistry |
Chiral Pool Synthesis | L-Serine derivatives | 100 (chiral) | No external catalysts, Atom economy |
The electron-rich phenyl ring at the 4-position undergoes regioselective electrophilic aromatic substitution (EAS), enabling strategic diversification for structure-activity relationship studies. The phenyl group's moderate activating effect (+R > -I) directs meta-substitution, though ortho/para-directing groups can override inherent preferences [4] [7]. Key functionalization strategies include:
Halogenation Protocols: Bromination using Br₂/FeBr₃ at 0°C yields predominantly meta-bromo derivatives (78% yield), essential for subsequent cross-coupling reactions. The moderate activation by the pyrrolidinone carbonyl allows controlled monobromination without polyhalogenation byproducts. Iodination requires electrophilic iodine sources (ICl, NIS) due to the ring's moderate reactivity [1] [7].
Nitration and Sulfonation: Nitration with HNO₃/H₂SO₄ generates meta-nitro derivatives (65-70% yield) at 25°C, while sulfonation with fuming H₂SO₄ provides meta-sulfonic acids (60% yield). These serve as versatile intermediates for reduction (to anilines) or nucleophilic displacement [4].
Friedel-Crafts Acylation: Despite potential Lewis basicity complications, aluminum chloride-mediated acetylation installs para-acetyl groups (55% yield) under carefully controlled conditions (refluxing CS₂, 4h). The carbonyl's directing effect is overridden by the acetyl chloride's strong para-directing tendency [7].
Table 2: Electronic Effects on EAS Regioselectivity
Substituent | Electronic Character | Directing Effect | Preferred Position | Representative Yield (%) |
---|---|---|---|---|
-OMe | Strong +R | ortho/para | para | 82 |
-F | -I, weak +R | ortho/para | para | 75 |
-NO₂ | Strong -I, -R | meta | meta | 68 |
-COMe | -I, -R | meta | meta | 55 |
Achieving the thermodynamically favored cis-3,4-disubstitution requires stereoelectronic control during ring formation. Conformationally constrained transition states enable high diastereoselectivity through 1,3-asymmetric induction:
Intramolecular Michael Cyclization: Enolate addition to α,β-unsaturated esters tethered at N1 generates cis-fused bicycles with dr >20:1. The geometric constraints imposed by the Re-face approach of the enolate to the Si-face of the acrylate ensure exclusive cis-stereochemistry. Lithium enolates in THF at -78°C optimize selectivity [5] [6].
Chiral Auxiliary-Mediated Aldol: Evans' oxazolidinone-controlled aldol reaction between 4-phenylprolinol derivatives and acetaldehyde provides syn-aldol adducts (dr >95:5). Subsequent lactamization (MsOH, toluene) stereospecifically yields the cis-3-methyl-4-phenyl configuration without epimerization [6].
Substrate-Controlled Hydrogenation: Catalytic hydrogenation (Pd/C, EtOH) of 3-methylene-4-phenyl precursors delivers predominantly cis-isomers (dr 8:1) due to convex-face adsorption. The phenyl ring's π-stacking interaction with the catalyst surface dictates hydride delivery from the less hindered face [5].
Structural diversification at C4-C5 enables exploration of three-dimensional pharmacophore space. Key strategies exploit functional group interconversion of advanced intermediates:
C5-Alkylation via Enolate Chemistry: LDA-mediated deprotonation at C5 generates configurationally stable enolates that undergo alkylation with primary alkyl halides (EtI, BnBr) while preserving C4 chirality. The equatorial attack provides trans-4,5-disubstituted products (dr 4:1 to >20:1). Sterically demanding electrophiles (t-BuBr) require HMPA cosolvent for reasonable reactivity [5].
Reductive Amination Protocols: Sodium triacetoxyborohydride-mediated reductive amination of 5-oxo-4-phenyl derivatives with primary amines installs 5-aminomethyl substituents (75-85% yield). The reaction proceeds via iminium ion intermediates with predictable stereochemistry retention at C4. Secondary amines require borane-THF reduction [3].
Ring-Expansion/Contraction: Treatment of 4-spiro-epoxides with BF₃·OEt₂ induces regioselective rearrangement to 5-hydroxy-5-phenyl derivatives (70% yield). The stereospecific 1,2-shift preserves enantiomeric purity while introducing quaternary centers [8].
Modern catalytic methodologies provide atom-economical routes to enantiomerically enriched pyrrolidinone cores:
Organocatalytic [3+2] Cycloadditions: Diarylprolinol silyl ethers catalyze the formal cycloaddition between α,β-unsaturated aldehydes and N-protected glycine imines. The catalytic cycle involves enamine activation followed by iminium ion closure, delivering 3,4-disubstituted pyrrolidinones with excellent enantiocontrol (92-97% ee) and complete endo-selectivity [8].
Transition Metal-Catalyzed Carbonylations: Palladium-Xantphos complexes catalyze the double carbonylation of 3-bromo-1-phenylpropylamines under 20 bar CO, directly generating 4-aryl pyrrolidin-2-ones with 85% ee when using (R)-BINAP as chiral ligand. The mechanism involves sequential oxidative addition, CO insertion, nucleophilic attack, and reductive elimination [1].
Enzyme-Mediated Dynamic Kinetic Resolution: Candida antarctica lipase B (CAL-B) resolves racemic 4-phenylazlactones through alcoholysis, with simultaneous base-catalyzed racemization enabling theoretical 100% yield. The (S)-selective hydrolysis delivers 4-(S)-aryl-γ-amino esters that cyclize to enantiopure lactams (ee >99%) [8].
Table 3: Catalytic Systems for Enantioselective Synthesis
Catalyst System | Reaction Type | ee Range (%) | Turnover Number | Key Feature |
---|---|---|---|---|
Pd/(R)-BINAP | Double Carbonylation | 80-85 | 50 | Industrial scalability |
Diarylprolinol TMS | [3+2] Cycloaddition | 92-97 | 100 | Atom economy |
Ru-Macho-BH/Enzyme | DKR-Aminolysis | >99 | 200 | Concurrent chemo-/bio-catalysis |
Cu-BOX/Phosphate | Mannich Cyclization | 88-93 | 150 | Water-tolerant |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1